

Application Notes and Protocols for Quantitative Analysis Using N-Tetradecane-D30

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Compound of Interest

Compound Name: *N-Tetradecane-D30*

Cat. No.: B167099

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of **N-Tetradecane-D30** as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical workflows. Primarily targeting mass spectrometry-based applications such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this document elucidates the fundamental principles of isotope dilution, the unique advantages of perdeuterated alkanes, and step-by-step methodologies for sample preparation. The protocols are designed to be self-validating, ensuring robust, accurate, and reproducible quantification for researchers, scientists, and drug development professionals.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

In the landscape of quantitative analysis, achieving high accuracy and precision is often hindered by experimental variables, including sample loss during preparation, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.

The core of IDMS lies in the introduction of a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest possible stage. This SIL-IS is chemically identical to the native analyte but is distinguishable by the mass spectrometer due to its increased

mass. Because the SIL-IS and the analyte exhibit virtually identical chemical and physical properties, they behave in the same manner throughout the entire analytical workflow (extraction, derivatization, chromatography, and ionization). Consequently, any loss or signal variation experienced by the native analyte is mirrored by the SIL-IS. The final quantification is based on the ratio of the signal from the native analyte to that of the internal standard, a value that remains constant despite experimental inconsistencies.

N-Tetradecane-D30: An Optimized Internal Standard for Specific Applications

N-Tetradecane-D30 is the perdeuterated form of n-tetradecane, a C14 straight-chain alkane. Its properties make it an exceptional internal standard for a range of applications, particularly in the analysis of non-polar, volatile, and semi-volatile organic compounds.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₁₄ D ₃₀	
Molecular Weight	228.57 g/mol	
Appearance	Colorless Liquid	
Unlabeled CAS No.	629-59-4	
Labeled CAS No.	204244-81-5	
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, isooctane, benzene); Insoluble in water.	
Isotopic Purity	Typically ≥98 atom % D	

Key Advantages of N-Tetradecane-D30

- **Significant Mass Shift:** As a perdeuterated compound (all 30 hydrogen atoms are replaced by deuterium), **N-Tetradecane-D30** has a mass that is 30 Daltons higher than its native

counterpart. This large mass difference prevents any potential for isotopic overlap or cross-talk between the analyte and standard signals in the mass spectrometer.

- **Chemical Inertness and Isotopic Stability:** The carbon-deuterium (C-D) bonds in an alkane are exceptionally stable and non-labile. This completely eliminates the risk of back-exchange (deuterium exchanging with protons from the solvent or matrix), which can be a concern for deuterated standards with labels on heteroatoms (-OH, -NH) or acidic carbons.
- **Ideal for Non-polar Analytes:** Its alkane structure makes it a perfect chemical mimic for the analysis of hydrocarbons, mineral
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